molecular formula C5H5FN2O4 B1201214 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- CAS No. 53305-80-9

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo-

Cat. No.: B1201214
CAS No.: 53305-80-9
M. Wt: 176.1 g/mol
InChI Key: KYPUTJBHYWWLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is a fluorinated derivative of pyrimidinecarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- typically involves the fluorination of orotic acid derivatives. One common method includes the reaction of orotic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPUTJBHYWWLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=O)NC1=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967897
Record name 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53305-80-9
Record name 5-Fluorodihydroorotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053305809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.